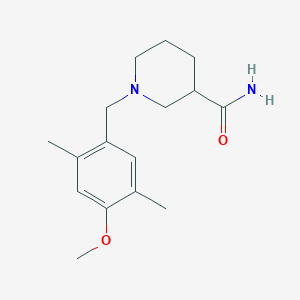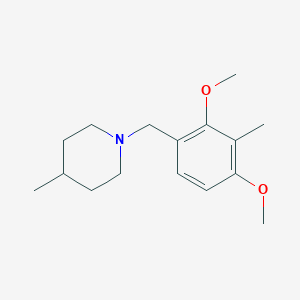![molecular formula C16H25NO3 B3851859 1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)](/img/structure/B3851859.png)
1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)
Descripción general
Descripción
1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol), commonly known as MPD, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPD is a chiral molecule, meaning it has a non-superimposable mirror image, and has been shown to exhibit a range of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MPD has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of MPD is as a chiral auxiliary in asymmetric synthesis. MPD has been shown to be an effective chiral auxiliary in a number of different reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.
Mecanismo De Acción
The mechanism of action for MPD is not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating the formation of chiral products in asymmetric synthesis reactions. MPD has also been shown to have a number of interesting biochemical and physiological effects, which may be related to its mechanism of action.
Biochemical and Physiological Effects:
MPD has been shown to exhibit a range of interesting biochemical and physiological effects, including antifungal and antibacterial activity, anti-inflammatory activity, and the ability to inhibit the growth of cancer cells. MPD has also been shown to have neuroprotective effects, which may be related to its ability to inhibit the formation of beta-amyloid plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPD in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis reactions. MPD is also relatively easy to synthesize and has good stability under a range of conditions. However, there are some limitations to using MPD in lab experiments. For example, MPD can be difficult to separate from reaction products due to its high boiling point and low solubility in common solvents.
Direcciones Futuras
There are a number of potential future directions for research on MPD. One area of interest is the development of new synthetic methods for MPD and its derivatives, which could lead to the discovery of new chiral auxiliaries with improved properties. Another area of interest is the investigation of the biochemical and physiological effects of MPD and its derivatives, which could lead to the development of new drugs for the treatment of a range of diseases. Finally, there is potential for the development of new applications for MPD in fields such as catalysis and materials science.
Propiedades
IUPAC Name |
1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13(18)11-17(12-14(2)19)10-6-8-15-7-4-5-9-16(15)20-3/h4-9,13-14,18-19H,10-12H2,1-3H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFZEASPESTSEJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC=CC1=CC=CC=C1OC)CC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C/C=C/C1=CC=CC=C1OC)CC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-3-piperidinol](/img/structure/B3851785.png)
![1-[4-(benzyloxy)benzyl]-4-piperidinol](/img/structure/B3851793.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-6-ethyl-2-morpholin-4-ylpyrimidin-4-amine](/img/structure/B3851795.png)
![(3,4-dichlorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B3851798.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851809.png)
![4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinecarbaldehyde](/img/structure/B3851816.png)
![4-chloro-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B3851825.png)
![2-[benzyl(3-pyridinylmethyl)amino]ethanol](/img/structure/B3851828.png)


![6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3851848.png)
![1,1'-[(cyclohexylmethyl)imino]di(2-propanol)](/img/structure/B3851853.png)

![{1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851878.png)